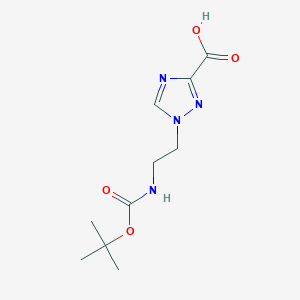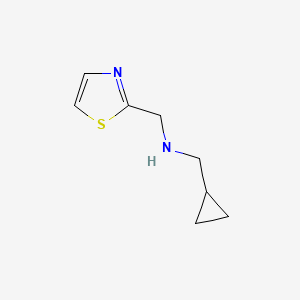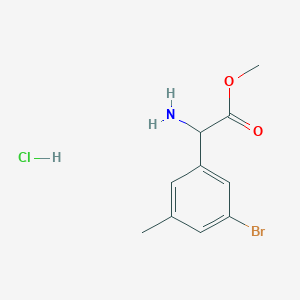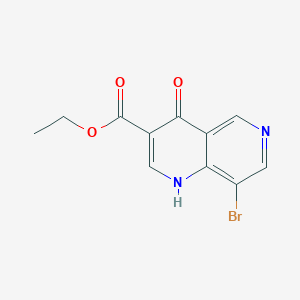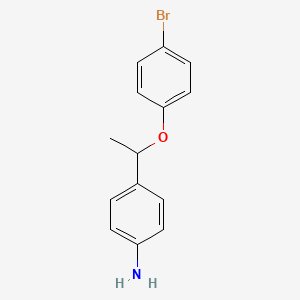
4-(1-(4-Bromophenoxy)ethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(4-Bromophenoxy)ethyl)aniline is an organic compound with the molecular formula C14H14BrNO It contains a bromophenoxy group attached to an ethyl aniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Bromophenoxy)ethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoanisole and 4-aminophenethyl alcohol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.
Catalysts: A catalyst such as palladium on carbon (Pd/C) is often used to facilitate the reaction.
Procedure: The 4-bromoanisole is reacted with 4-aminophenethyl alcohol in the presence of the catalyst and solvent. The reaction mixture is heated to reflux for several hours.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
4-(1-(4-Bromophenoxy)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with substituted functional groups in place of the bromine atom.
科学的研究の応用
4-(1-(4-Bromophenoxy)ethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-(4-Bromophenoxy)ethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and other cellular processes.
類似化合物との比較
Similar Compounds
- 4-(4-Bromophenoxy)aniline
- 4-(4-Bromophenoxy)benzaldehyde
- 4-(4-Bromophenoxy)benzohydrazide
Comparison
4-(1-(4-Bromophenoxy)ethyl)aniline is unique due to the presence of the ethyl group attached to the aniline structure, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can result in distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C14H14BrNO |
|---|---|
分子量 |
292.17 g/mol |
IUPAC名 |
4-[1-(4-bromophenoxy)ethyl]aniline |
InChI |
InChI=1S/C14H14BrNO/c1-10(11-2-6-13(16)7-3-11)17-14-8-4-12(15)5-9-14/h2-10H,16H2,1H3 |
InChIキー |
FVWJEPUOIAHZFG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)N)OC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol](/img/structure/B13515525.png)


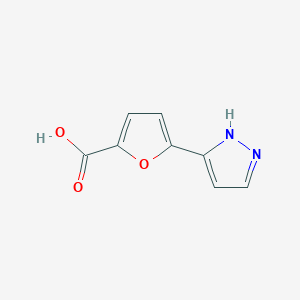
![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)
